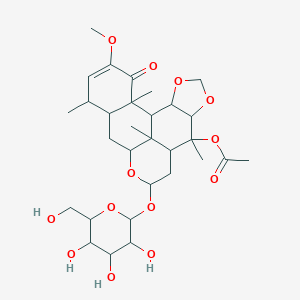![molecular formula C22H19FN4O3 B236117 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'FMB' and is a benzotriazole-based fluorescent probe that is used for the detection of metal ions. The purpose of
作用机制
The mechanism of action of FMB involves the binding of metal ions to the benzotriazole moiety of the compound, resulting in a change in fluorescence properties. FMB has a high affinity for metal ions, which leads to a significant increase in fluorescence intensity upon binding. The mechanism of action of FMB has been extensively studied, and it is well understood, making it a reliable tool for scientific research.
生化和生理效应
FMB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been extensively tested for safety in laboratory experiments. FMB is a fluorescent probe that is used in vitro, and its effects are limited to the laboratory setting.
实验室实验的优点和局限性
FMB has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its ease of use, and its compatibility with a wide range of biological systems. However, FMB has some limitations, including its limited solubility in water, which can affect its performance in some experiments.
未来方向
The future directions for FMB research include the development of new derivatives with improved properties, the study of FMB in complex biological systems, and the application of FMB in drug discovery. Additionally, the use of FMB in the development of new diagnostic tools and therapeutic agents is an exciting area of research that holds promise for the future.
Conclusion:
In conclusion, FMB is a benzotriazole-based fluorescent probe that has found various applications in scientific research. Its high sensitivity and selectivity for metal ions, ease of use, and compatibility with a wide range of biological systems make it an ideal tool for fluorescence imaging and the study of protein-ligand interactions. While FMB has some limitations, its future directions hold promise for the development of new diagnostic tools and therapeutic agents.
合成方法
The synthesis of FMB involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-amino-6-methylbenzotriazole in the presence of triethylamine to form an intermediate product. This intermediate product is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine and dimethylformamide to yield the final product, FMB. The synthesis method of FMB is a well-established process that has been optimized over the years to ensure high yields and purity of the final product.
科学研究应用
FMB has found various applications in scientific research, including the detection of metal ions, fluorescence imaging, and the study of protein-ligand interactions. FMB is a highly sensitive and selective probe for the detection of metal ions such as zinc, copper, and iron. The fluorescence properties of FMB make it an ideal tool for fluorescence imaging in biological systems. Additionally, FMB has been used to study the binding of small molecules to proteins, which is essential for drug discovery.
属性
产品名称 |
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C22H19FN4O3 |
分子量 |
406.4 g/mol |
IUPAC 名称 |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H19FN4O3/c1-13-8-20-21(26-27(25-20)16-6-4-15(23)5-7-16)12-19(13)24-22(28)14-9-17(29-2)11-18(10-14)30-3/h4-12H,1-3H3,(H,24,28) |
InChI 键 |
XGYUIBQHSBMCDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)


![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)